4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridine, followed by coupling with a methylbenzoic acid derivative. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromopyridinyl group is known to enhance binding affinity to target proteins, thereby increasing the compound’s potency .
Comparison with Similar Compounds
Similar compounds to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid include:
2-Bromo-6-methylpyridine: This compound shares the bromopyridinyl group but lacks the benzoic acid moiety, making it less versatile in certain applications.
6-Bromopyridine-2-carboxylic acid: Similar in structure but with different functional groups, leading to variations in reactivity and application.
(6-Bromopyridin-2-yl)methanol: This compound has a hydroxymethyl group instead of a methylbenzoic acid moiety, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of the bromopyridinyl and methylbenzoic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(6-bromopyridin-2-yl)-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSVGDOJIZPXLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650598 |
Source
|
Record name | 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-68-6 |
Source
|
Record name | 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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